Cabazitaxel acetone is a pharmaceutical compound derived from cabazitaxel, a taxane class drug primarily used in the treatment of metastatic castration-resistant prostate cancer. The compound is characterized by its solvate form, where acetone molecules are integrated into its crystalline structure, enhancing its stability and solubility properties. The chemical name of cabazitaxel acetone is (2α,5β,7β,10β,13α)-4-acetoxy-13-({(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate - propan-2-one (1:1) .
The synthesis of cabazitaxel acetone involves several key steps:
The preferred conditions for synthesis include:
The molecular formula for cabazitaxel acetone is CHNO·CHO, with a molecular weight of 894.01 g/mol for the solvate form and 835.93 g/mol for the non-solvated form . The structure features a complex arrangement typical of taxanes, including multiple functional groups that contribute to its pharmacological activity.
Cabazitaxel has a wide melting point range between 140 °C and 175 °C as determined by differential scanning calorimetry (DSC), indicating its stability and thermal behavior .
Cabazitaxel acetone undergoes various chemical reactions typical of taxanes, including:
The stability profile suggests that cabazitaxel is minimally sensitive to oxidation but can form various degradation products over time when exposed to moisture or high temperatures .
Cabazitaxel exerts its therapeutic effects by binding to tubulin and inhibiting microtubule depolymerization. This action prevents cancer cells from completing mitosis, ultimately leading to cell death. The presence of the acetone solvate enhances its solubility and bioavailability, making it more effective in clinical settings .
In clinical studies, cabazitaxel has shown significant efficacy in patients with advanced prostate cancer who have previously been treated with docetaxel. Its pharmacokinetics indicate extensive metabolism primarily via the CYP3A4 enzyme in the liver .
Relevant data indicate that cabazitaxel exhibits high plasma protein binding (89% - 92%), primarily to human serum albumin .
Cabazitaxel acetone is primarily used in oncology as a treatment for metastatic castration-resistant prostate cancer. Its unique properties allow it to be administered effectively in combination therapies or as a standalone treatment when other options are exhausted. The drug's formulation as an injection concentrate facilitates its use in clinical settings where intravenous administration is necessary .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3